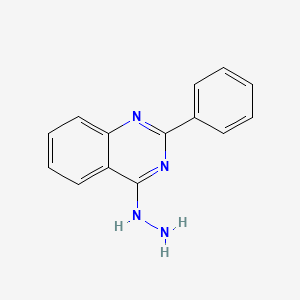

4-hydrazinyl-2-phenylquinazoline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-phenylquinazolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-18-14-11-8-4-5-9-12(11)16-13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJUWGCULCOZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524372 | |

| Record name | 4-Hydrazinyl-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-29-3 | |

| Record name | 4-Hydrazinyl-2-phenylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6484-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Hydrazinyl-2-phenylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-hydrazinyl-2-phenylquinazoline, a key intermediate in the development of various biologically active compounds. This document details the synthetic protocol, purification methods, and available analytical data to support researchers in the fields of medicinal chemistry and drug discovery.

Synthesis

The principal route for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom in the precursor, 4-chloro-2-phenylquinazoline, with hydrazine.

Synthetic Pathway

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the nitrogen atom of hydrazine hydrate attacks the electron-deficient C4 position of the quinazoline ring. The subsequent loss of a chloride ion yields the desired product.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

4-chloro-2-phenylquinazoline

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Deionized water

Procedure:

-

A solution of 4-chloro-2-phenylquinazoline (1.0 g, 3.9 mmol) is prepared in ethanol (20 mL).

-

To this solution, hydrazine hydrate (excess) is added dropwise with stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is washed with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

The solid is then dried under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or acetonitrile to yield pure this compound.

Characterization

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.

Physical Properties and Elemental Analysis

| Parameter | Value |

| Appearance | White to off-white solid |

| Melting Point | 240–243 °C[1] |

| Molecular Formula | C₁₄H₁₂N₄ |

| Molecular Weight | 236.27 g/mol |

| Elemental Analysis | Found (%): C, 66.13; H, 4.36; N, 22.03[1] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.61 | br. s | 1H | -NH- |

| 8.52 | d | 2H | Phenyl-H |

| 8.21 | dd | 1H | Quinazoline-H8 |

| 7.56 | dd | 1H | Quinazoline-H5 |

| 7.44 | m | 3H | Phenyl-H |

| 4.76 | br. s | 2H | -NH₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Specific experimental ¹³C NMR data for this compound was not explicitly found in the reviewed literature.

Infrared (IR) Spectroscopy:

Detailed experimental IR data with specific peak assignments for this compound was not available in the searched literature. However, characteristic peaks would be expected for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C-H and C=C stretching.

Mass Spectrometry (MS):

Explicit mass spectrometry data for this compound was not found in the reviewed literature. The expected molecular ion peak [M]⁺ would be at m/z 236.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to a fully characterized product follows a logical sequence of synthesis, purification, and analysis.

Caption: Workflow from synthesis to characterization.

Conclusion

This technical guide outlines the established synthesis and available characterization data for this compound. While a robust protocol for its preparation and primary characterization exists, there is an opportunity for further analytical studies to provide a complete spectroscopic profile, including ¹³C NMR, IR, and mass spectrometry data. The information provided herein serves as a valuable resource for researchers utilizing this versatile chemical intermediate in their drug discovery and development endeavors.

References

The Rising Therapeutic Potential of 4-Hydrazinyl-2-Phenylquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its diverse derivatives, 4-hydrazinyl-2-phenylquinazolines have emerged as a class of compounds with significant and varied biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel 4-hydrazinyl-2-phenylquinazoline derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents, offering detailed experimental protocols, quantitative biological data, and insights into the key signaling pathways modulated by these compounds.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1] The versatility of the quinazoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological effects.

This guide focuses specifically on this compound derivatives, a subset that has shown exceptional promise. The introduction of a hydrazinyl group at the 4-position of the 2-phenylquinazoline core has been shown to be a critical pharmacophore for various biological activities. This is often attributed to the ability of the hydrazine moiety to act as a versatile synthon for the construction of more complex heterocyclic systems or to participate in key interactions with biological targets.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-step process, commencing with the construction of the 2-phenylquinazolin-4(3H)-one core, followed by chlorination and subsequent reaction with hydrazine hydrate.

General Synthetic Pathway

The overall synthetic route can be summarized as follows:

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocols

The initial step involves the cyclocondensation of an anthranilamide derivative with an appropriate aromatic aldehyde.[2]

-

Materials: 2-Amino-5-iodobenzamide, benzaldehyde, iodine, ethanol, saturated aqueous sodium thiosulphate solution.

-

Procedure:

-

A mixture of 2-amino-5-iodobenzamide (1.00 g, 3.81 mmol), benzaldehyde (0.48 g, 4.57 mmol), and iodine (1.93 g, 7.62 mmol) in ethanol (100 mL) is stirred and heated under reflux for 8 hours.[2]

-

The reaction mixture is then cooled to room temperature.

-

An ice-cold saturated aqueous solution of sodium thiosulphate is added to quench the excess iodine.

-

The resulting precipitate is filtered, washed with water, and dried to yield the 2-aryl-6-iodoquinazolin-4(3H)-one.[2]

-

The quinazolinone is then converted to its 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4]

-

Materials: 2-Arylquinazolin-4(3H)-one, phosphorus oxychloride (POCl₃).

-

Procedure:

-

The 2-arylquinazolin-4(3H)-one (0.5 mmol) is mixed with phosphorus oxychloride (6 equivalents).[5]

-

The reaction mixture is stirred for 4-6 hours at 100 °C and monitored by Thin Layer Chromatography (TLC).[5]

-

After completion, the reaction mixture is carefully quenched with ice water at 0 °C and extracted with dichloromethane (3 x 20 mL).

-

The combined organic extracts are washed with a saturated aqueous NaCl solution, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is evaporated, and the crude product can be purified by flash chromatography to yield the 2-aryl-4-chloroquinazoline.[5]

-

The final step involves the nucleophilic substitution of the chlorine atom with hydrazine.[4]

-

Materials: 2-Aryl-4-chloroquinazoline, hydrazine hydrate, ethanol.

-

Procedure:

-

To a heated solution of hydrazine hydrate (4 equivalents) in ethanol, the 2-aryl-4-chloroquinazoline (1 equivalent) is added.[5]

-

The reaction mixture is heated at 70 °C for 2 hours and monitored by TLC.

-

Upon completion, the mixture is cooled to 0 °C.

-

The resulting solid precipitate is collected by vacuum filtration.

-

The crude product is recrystallized from cold ethanol to yield the pure this compound derivative.[5]

-

Biological Activities

Novel this compound derivatives have demonstrated a wide array of biological activities, with the most significant being anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

The anticancer potential of these derivatives is particularly noteworthy, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of the anticancer activity of many quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (c-Met).[6][7] Aberrant signaling through these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

Caption: Inhibition of EGFR and c-Met signaling pathways by this compound derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9p | H-460 (Lung) | 0.031 | [8] |

| HT-29 (Colon) | 0.015 | [8] | |

| HepG2 (Liver) | 0.53 | [8] | |

| SGC-7901 (Gastric) | 0.58 | [8] | |

| 3c (4-Cl-phenyl) | T. cruzi | 11.48 | [4] |

| 3d (4-Br-phenyl) | T. cruzi | 14.32 | [4] |

| 3e (4-Me-phenyl) | T. cruzi | 17.99 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10][11]

References

- 1. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. rroij.com [rroij.com]

The Therapeutic Potential of 4-Hydrazinyl-2-Phenylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its diverse derivatives, 4-hydrazinyl-2-phenylquinazoline has emerged as a promising platform for the development of novel drugs, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this compound and its analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | H-460 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) |

| 9p | 0.031 | 0.015 | 0.53 | 0.58 |

Data extracted from a study on novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents.[1]

The compound 9p , identified as (E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine, emerged as a particularly potent derivative, exhibiting IC50 values in the nanomolar to low micromolar range across all tested cell lines.[1] This highlights the potential for developing highly effective anticancer drugs through structural modifications of the this compound core.

Signaling Pathway: EGFR Inhibition

Quinazoline derivatives are well-established inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[2][3][4][5][6] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. The binding of 4-anilinoquinazoline derivatives to the ATP-binding site of the EGFR tyrosine kinase domain blocks the downstream signaling cascade, leading to the inhibition of tumor growth.[2]

Figure 1: EGFR Signaling Pathway Inhibition by this compound Derivatives.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have shown promising activity against a range of microbial pathogens. This dual activity profile makes them attractive candidates for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of substituted 4-quinazolyl-hydrazines and their arylhydrazone derivatives has been assessed using the microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Enterococcus faecalis MIC (mg/L) | Staphylococcus aureus MIC (mg/L) | Pseudomonas aeruginosa MIC (mg/L) | Escherichia coli MIC (mg/L) |

| 6-chloro-2-morpholino-4-quinazolyl-5'-nitro-2'-furylhydrazone | 100 | 250 | 200 | 350 |

Data extracted from a study on the antibacterial effect of substituted 4-quinazolyl-hydrazines and their arylhydrazones.[7]

The results indicate that specific substitutions on the quinazoline and hydrazone moieties can lead to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Experimental Protocols

To ensure the reproducibility and further exploration of the therapeutic potential of this compound derivatives, detailed experimental protocols are essential.

Synthesis of 2-(2-Arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives

A general procedure for the synthesis of these derivatives involves a condensation reaction.

Workflow for Synthesis:

Figure 2: General Synthesis Workflow.

Detailed Protocol:

-

To a solution of the appropriate hydrazinyl-quinazoline intermediate (0.46 mmol) in a mixture of Ethanol and DMF (4 ml), add 1.1 equivalents of the desired aldehyde.[8]

-

Add one drop of 98% sulfuric acid to the mixture.[8]

-

Reflux the reaction mixture for 9–10 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.[8]

-

Collect the resulting precipitate by filtration and dry it.[8]

-

Purify the crude product by recrystallization from isopropanol to obtain the final 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[9][10][11][12]

Protocol for MTT Assay:

-

Cell Seeding: Seed human cancer cells (e.g., A549, HepG2, MCF-7) into 96-well plates at a density of 1.0 × 10^4 cells per well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0 to 900 µg/mL) and incubate for a further 24 to 72 hours.[9]

-

MTT Addition: Add MTT solution (typically 3.0 mg/mL) to each well and incubate for 4-5 hours.[9]

-

Formazan Solubilization: Remove the medium and add Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 values from the dose-response curves.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

The microbroth dilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14]

Protocol for Microbroth Dilution:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, such as Mueller Hinton Broth.[13][14]

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth within a 96-well microtiter plate, with concentrations typically ranging from 1024 µg/mL to 8 µg/mL.[13][14]

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The data presented in this guide highlights the significant potential of this class of compounds. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships. Furthermore, in vivo studies are warranted for the most promising lead compounds to assess their efficacy and safety profiles in preclinical models. The exploration of combination therapies, where these agents are used alongside existing drugs, could also unlock new therapeutic strategies.

References

- 1. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. design-synthesis-biological-evaluation-and-molecular-docking-of-novel-quinazolinone-egfr-inhibitors-as-targeted-anticancer-agents - Ask this paper | Bohrium [bohrium.com]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Antibacterial effect of substituted 4-quinazolyl-hydrazines and their arylhydrazones determined by a modified microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 13. turkjps.org [turkjps.org]

- 14. turkjps.org [turkjps.org]

An In-Depth Technical Guide to the Photophysical Properties of 2-Phenylquinazoline Hydrazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 2-phenylquinazoline hydrazone derivatives. These compounds have garnered significant interest due to their unique luminescent characteristics, which make them promising candidates for various applications, including fluorescent probes and advanced materials. This document details their synthesis, photophysical data, and the experimental methodologies used for their characterization.

Core Photophysical Properties

2-Phenylquinazoline hydrazone derivatives exhibit interesting photoluminescent properties, largely influenced by their molecular structure and the surrounding environment. A key feature of these compounds is the potential for excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift, which is the difference between the absorption and emission maxima.[1][2][3][4] This characteristic is highly desirable for applications in fluorescence imaging and sensing, as it minimizes self-absorption and improves signal-to-noise ratios.

The photophysical behavior of these derivatives can be modulated by introducing different substituents on the phenyl ring of the hydrazone moiety. This allows for the fine-tuning of their absorption and emission wavelengths, as well as their quantum yields.

Quantitative Photophysical Data

The following table summarizes the key photophysical data for a series of N-(2-Phenylquinazolin-4-yl)-N'-salicylidenehydrazines. The data is extracted from a study by Trashakhova et al. and showcases the impact of different substituents on the photophysical properties of these compounds in DMSO.[5]

| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| 4a | H | 368 | 510 | 6800 | 0.03 |

| 4b | 5-CH₃ | 370 | 512 | 6700 | 0.04 |

| 4c | 5-OCH₃ | 372 | 515 | 6700 | 0.05 |

| 4d | 5-Cl | 371 | 518 | 6900 | 0.03 |

| 4e | 5-Br | 372 | 520 | 6900 | 0.03 |

| 4f | 5-NO₂ | 415 | 545 | 5400 | < 0.01 |

| 4g | 3,5-Cl₂ | 372 | 525 | 7100 | 0.02 |

| 4h | 3,5-Br₂ | 374 | 530 | 7100 | 0.02 |

Data sourced from Trashakhova, T. V., et al. (2011). 2-Hydroxybenzaldehyde (2-phenylquinazolin-4-yl)hydrazones and their Zn II complexes: Synthesis and photophysical properties. Russian Chemical Bulletin, 60(11), 2347-2353.[5]

Experimental Protocols

The synthesis and photophysical characterization of 2-phenylquinazoline hydrazone derivatives involve standard organic chemistry and spectroscopic techniques.

Synthesis of N-(2-Phenylquinazolin-4-yl)-N'-salicylidenehydrazines (4a-h)

The synthesis of the target hydrazones is typically achieved through a condensation reaction between 4-hydrazino-2-phenylquinazoline and a substituted salicylaldehyde.[5]

General Procedure:

-

A solution of 4-hydrazino-2-phenylquinazoline (1.0 mmol) in ethanol (15 mL) is prepared.

-

The corresponding substituted salicylaldehyde (1.0 mmol) is added to the solution.

-

The reaction mixture is heated at reflux for a specified period (e.g., 1-2 hours).

-

After cooling, the precipitate that forms is collected by filtration, washed with ethanol, and dried.

-

If necessary, the crude product is purified by recrystallization from an appropriate solvent, such as acetonitrile.[5]

Photophysical Measurements

UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The measurements are typically performed in a suitable solvent, such as DMSO, at room temperature.[5]

Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. For quantum yield determinations, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference. The quantum yield (Φ) is calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

The subscripts "sample" and "ref" refer to the sample and the reference, respectively.[5]

Visualizing Methodologies

The following diagrams illustrate the general workflow for the synthesis and characterization of 2-phenylquinazoline hydrazone derivatives and the proposed mechanism for their fluorescence.

Caption: Experimental workflow for the synthesis and characterization of 2-phenylquinazoline hydrazone derivatives.

Caption: Proposed mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) in 2-phenylquinazoline hydrazone derivatives.

Conclusion

2-Phenylquinazoline hydrazone derivatives represent a versatile class of fluorophores with tunable photophysical properties. Their straightforward synthesis and significant Stokes shifts make them attractive for a range of applications in materials science and bio-imaging. Further research into the derivatization of this scaffold could lead to the development of novel probes with enhanced brightness, photostability, and specific targeting capabilities for drug development and diagnostic applications. The exploration of their interactions with biological targets, such as human serum albumin, is also an active area of research.[6]

References

- 1. Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Excited-state intramolecular proton-transfer reaction demonstrating anti-Kasha behavior - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Excited-state intramolecular proton transfer (ESIPT) fine tuned by quinoline-pyrazole isomerism: pi-conjugation effect on ESIPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Anticancer Studies of 2-(2-Arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer properties of a promising class of compounds: 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives. The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several approved drugs, such as gefitinib and erlotinib, belonging to this family.[1][2] These compounds primarily exert their anticancer effects by inhibiting key enzymes like receptor tyrosine kinases (RTKs), which are crucial for cell proliferation and survival.[1] This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action to facilitate further research and development in this area.

Data Presentation: Antiproliferative Activity

Numerous derivatives of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. The data below summarizes the IC₅₀ values for several promising derivatives from synthesized series.

One study synthesized two series of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives and tested their cytotoxicity against four human cancer cell lines: H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric).[3] Most of these compounds showed moderate to excellent activity, with IC₅₀ values in the micromolar to nanomolar range.[3]

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Lead Compound 9p and Reference Drugs

| Compound | H-460 (Lung) | HT-29 (Colon) | HepG2 (Liver) | SGC-7901 (Gastric) |

| Compound 9p ¹ | 0.031 | 0.015 | 0.53 | 0.58 |

| Reference 10 | 0.16 | 0.15 | 1.19 | 0.81 |

| Iressa (Gefitinib) | 0.13 | 3.36 | >10 | >10 |

¹ Compound 9p is (E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine.[3]

The data clearly indicates that Compound 9p, a notable derivative from this class, exhibits significantly higher potency against H-460 and HT-29 cell lines compared to the reference compounds, including the established drug Iressa.[3] This highlights its potential as a lead compound for further optimization.

Mechanism of Action: Signaling Pathways

The anticancer activity of quinazoline derivatives is often linked to their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Research suggests that these compounds can induce cell cycle arrest and trigger programmed cell death.

Induction of Apoptosis

Many 4-aminoquinazoline derivatives induce apoptosis through the mitochondrial-dependent pathway.[4] This is often characterized by changes in the expression levels of the Bcl-2 family of proteins and the activation of caspases.

Caption: Mitochondrial-dependent apoptosis pathway induced by quinazoline derivatives.

The inhibition of survival pathways like PI3K/Akt can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax).[4][5] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to apoptosis.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt the cell division cycle, preventing cancer cells from proliferating. Studies have shown that certain derivatives cause cell cycle arrest at the G1 or S phase.[4][5]

Caption: Mechanism of cell cycle arrest induced by quinazoline derivatives.

The arrest in the G1 phase is often a consequence of the inhibition of signaling pathways like PI3K, which are necessary for the cell to pass the G1/S checkpoint.[4] Arrest can also occur during the S phase, directly interfering with DNA replication in cancer cells.[5]

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the standard methodologies used to evaluate the in vitro anticancer effects of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives.

General Workflow for In Vitro Evaluation

The process of screening and characterizing a new anticancer compound follows a logical progression from initial cytotoxicity assessment to detailed mechanistic studies.

Caption: General workflow for the in vitro evaluation of anticancer compounds.

Antiproliferative Effect by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.[6]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

-

Compound Treatment: The synthesized quinazoline derivatives are dissolved (typically in DMSO) and then diluted to various concentrations in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a further 48 to 72 hours under the same conditions.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 or 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells are washed again with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in each phase of the cell cycle are quantified using appropriate software (e.g., ModFit LT, FlowJo).

Apoptosis Analysis by Western Blot

Western blotting is used to detect and quantify specific proteins involved in the apoptosis pathway.

-

Protein Extraction: After treating cells with the compound for the desired time, cells are harvested and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin).

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Quantification: The intensity of the bands is quantified using image analysis software and normalized to the loading control.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

Investigating the Tautomeric Forms of Hydrazinoquinazolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric forms of hydrazinoquinazolines, a class of heterocyclic compounds with significant interest in medicinal chemistry. Understanding the tautomeric equilibria of these molecules is crucial for drug design and development, as different tautomers can exhibit distinct biological activities and physicochemical properties. This guide summarizes key quantitative data, provides detailed experimental protocols for the characterization of these forms, and visualizes relevant biological pathways.

Introduction to Tautomerism in Hydrazinoquinazolines

Hydrazinoquinazolines can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two forms can be influenced by factors such as the substitution pattern on the quinazoline ring, the solvent, and temperature. The predominant tautomer has significant implications for the molecule's hydrogen bonding capabilities, lipophilicity, and ultimately its interaction with biological targets.

Quantitative Data on Tautomeric Forms

The following tables summarize the available quantitative data from spectroscopic and computational investigations into the tautomeric forms of hydrazinoquinazolines and related compounds.

Table 1: Spectroscopic Data for Hydrazinoquinazoline Tautomers and Analogs

| Compound | Tautomeric Form | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| 2-Phenylquinazolin-4(3H)-one | Keto | ¹H | DMSO-d₆ | 12.59 (s, 1H, NH) | [3][4] |

| ¹³C | DMSO-d₆ | 162.74 (C=O) | [3] | ||

| 2-Hydrazono-3-phenylquinazolin-4(3H)-one | Imino | ¹⁵N | DMSO | (qualitative) | [2] |

| 4-Aminoquinazoline | Amino | ¹H | DMSO-d₆ | (not specified) | [5] |

Table 2: Calculated Relative Energies of Tautomers

| Compound | Tautomeric Form | Method | Basis Set | Solvent | Relative Energy (kcal/mol) | Reference |

| 4-(Methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]quinoline-2(1H)-one | Keto | DFT (B3LYP) | 6-31G(d,p) | Gas Phase | 0.00 | [6] |

| Enol | DFT (B3LYP) | 6-31G(d,p) | Gas Phase | ~2.10 | [6] | |

| Hydantoin | Diketo | DFT (B3LYP) | 6-311++G(3df,2p) | Gas Phase | 0.0 | [7] |

| Oxo-enol | DFT (B3LYP) | 6-311++G(3df,2p) | Gas Phase | ~14.5 | [7] |

Note: The relative energy for the tautomers of 4-hydrazinoquinazoline has been investigated, with the amino form being more stable, but specific energy differences in kcal/mol were not found in the reviewed literature. The data for related heterocyclic systems are presented to illustrate the typical energy differences observed.

Experimental Protocols

Synthesis of 4-Hydrazinoquinazoline

A common and effective method for the synthesis of 4-hydrazinoquinazoline involves the nucleophilic substitution of a 4-chloroquinazoline precursor with hydrazine hydrate.

Materials:

-

4-Chloroquinazoline

-

Hydrazine hydrate

-

Ethanol or another suitable solvent

Procedure:

-

Dissolve 4-chloroquinazoline in a suitable solvent, such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

The reaction mixture is typically heated under reflux. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product, 4-hydrazinoquinazoline, often precipitates out of the solution.

-

The solid product is collected by filtration, washed with a cold solvent to remove impurities, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

This is a general procedure; specific reaction times and temperatures may vary depending on the scale and specific substituents on the quinazoline ring.[8][9][10][11]

Spectroscopic Analysis of Tautomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for distinguishing between tautomers. ¹H, ¹³C, and ¹⁵N NMR can provide critical information about the electronic environment of the nuclei, which differs significantly between the amino and imino forms.

-

¹H NMR: The chemical shift and multiplicity of the N-H protons are key indicators. In the amino form, one might expect to see signals corresponding to the -NH-NH₂ group, while the imino form would show a different set of signals. For example, in 2-phenylquinazolin-4(3H)-one, the NH proton appears as a singlet at approximately 12.6 ppm in DMSO-d₆.[3][4]

-

¹³C NMR: The chemical shift of the carbon atom at position 4 of the quinazoline ring is particularly informative. This carbon will have a different hybridization and electronic environment in the amino versus the imino form, leading to a significant difference in its chemical shift.[12]

-

¹⁵N NMR: This technique is highly sensitive to the hybridization and bonding of nitrogen atoms. The chemical shifts of the nitrogen atoms in the hydrazine moiety and the quinazoline ring will be distinct for each tautomer, providing definitive evidence for the predominant form in solution.[2][13][14][15][16]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the tautomers. The stretching frequencies of N-H and C=N bonds will differ between the amino and imino forms. The amino form will exhibit characteristic N-H stretching vibrations, while the imino form will show a C=N stretching band.[1]

Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers. By calculating the electronic energies of the optimized geometries of each tautomer, the more stable form can be identified. These calculations can be performed in the gas phase or with the inclusion of solvent effects to better model experimental conditions.[6][17]

Biological Significance and Signaling Pathways

Hydrazinoquinazoline derivatives have garnered attention for their potential as anticancer agents, often acting as kinase inhibitors.[18][19][20][21] Two important targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[22][23][24][25][26]

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. Quinazoline-based inhibitors can block this pathway by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing autophosphorylation and the activation of downstream signaling cascades.

Caption: EGFR signaling pathway and its inhibition by hydrazinoquinazolines.

VEGFR-2 Signaling Pathway Inhibition

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors, including quinazoline derivatives, can target the ATP-binding site of the VEGFR-2 kinase domain, blocking the downstream signaling that leads to endothelial cell proliferation, migration, and survival.[27][28][29][30][31]

References

- 1. Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 2. Tautomerism of guanidines studied by (15)N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 19. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 26. wisdomlib.org [wisdomlib.org]

- 27. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 29. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. go.drugbank.com [go.drugbank.com]

- 31. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydrazinyl-2-phenylquinazoline

Introduction

4-Hydrazinyl-2-phenylquinazoline is a crucial intermediate in the synthesis of various heterocyclic compounds with significant pharmacological activities. Quinazoline derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The hydrazinyl group at the C4 position serves as a versatile handle for further chemical modifications, enabling the generation of diverse molecular libraries for drug discovery and development. This document provides a detailed protocol for the synthesis of this compound via nucleophilic aromatic substitution of 4-chloro-2-phenylquinazoline with hydrazine hydrate.

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the highly nucleophilic hydrazine molecule attacks the electron-deficient C4 position of the 2-phenylquinazoline ring, which is activated by the electron-withdrawing nature of the quinazoline core and the good leaving group ability of the chlorine atom. The reaction typically proceeds under mild conditions to afford the desired product in good yield.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₄ | N/A |

| Molecular Weight | 236.27 g/mol | N/A |

| Starting Material | 4-Chloro-2-phenylquinazoline | [1][2] |

| Reagent | Hydrazine hydrate (N₂H₄·H₂O) | [3][4] |

| Solvent | Ethanol or Benzene | [3] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | 2-7 hours | [3][5] |

| Typical Yield | 63-85% | [6] |

| Appearance | Crystalline solid | N/A |

| Melting Point | 202-204 °C | [6] |

Note: Some data points are derived from analogous reactions and typical outcomes for this reaction type, as a consolidated datasheet for this specific compound was not available in the provided search results.

Experimental Protocol

Materials:

-

4-Chloro-2-phenylquinazoline

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute) or Benzene

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-phenylquinazoline (1 equivalent) in a suitable solvent such as ethanol or benzene[3].

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (5 equivalents) dropwise at room temperature[3].

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-7 hours[3][5]. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Isolation of Crude Product:

-

If a precipitate has formed upon cooling, collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove excess hydrazine and other impurities.

-

If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue is then treated with water, and the solid product is collected by filtration[3].

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

-

Characterization: The structure and purity of the final product can be confirmed by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry[6].

Visualizations

Caption: Workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazolines and 1,4-benzodiazepines. Part XXXVIII. The reaction of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Hydrazinyl-2-phenylquinazoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-hydrazinyl-2-phenylquinazoline and its derivatives. This scaffold has emerged as a privileged structure in drug discovery, demonstrating significant potential in the development of novel anticancer and antimicrobial agents. The following sections detail the synthesis, biological activities, and mechanisms of action of these compounds, supported by experimental protocols and quantitative data.

Anticancer Applications

Derivatives of this compound have exhibited potent cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism of this compound derivatives is the inhibition of various protein kinases, particularly those in the receptor tyrosine kinase (RTK) family. Overexpression or mutation of these kinases is a hallmark of many cancers.

EGFR is a key target in cancer therapy. Its activation triggers downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival. Certain 4-anilinoquinazoline derivatives, structurally related to the 4-hydrazinyl scaffold, are established EGFR inhibitors. The hydrazinyl moiety can serve as a versatile linker to introduce various pharmacophores that interact with the EGFR active site.

Caption: EGFR Signaling Pathway Inhibition.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process. Inhibition of VEGFR signaling can starve tumors of essential nutrients and oxygen. Some quinazolinone hydrazine derivatives have been identified as potent inhibitors of VEGFR-2.

Caption: VEGFR Signaling Pathway Inhibition.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9p | H-460 (Lung) | 0.031 | [1] |

| HT-29 (Colon) | 0.015 | [1] | |

| HepG2 (Liver) | 0.53 | [1] | |

| SGC-7901 (Gastric) | 0.58 | [1] | |

| CM9 | EBC-1 (Lung) | 8.6 | [2][3] |

| U-87MG (Glioblastoma) | 24.6 | [2][3] | |

| HT-29 (Colon) | 18.4 | [2][3] | |

| 20 | MCF-7 (Breast) | 1.0 - 14.3 | [4] |

| HepG2 (Liver) | 1.0 - 14.3 | [4] | |

| HT-29 (Colon) | 1.0 - 14.3 | [4] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cells.

Caption: MTT Assay Experimental Workflow.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Applications

The this compound scaffold has also been explored for the development of novel antimicrobial agents. These compounds have shown activity against a variety of pathogenic bacteria and fungi.

Mechanism of Action: DNA Gyrase Inhibition

One of the key mechanisms for the antibacterial activity of some quinazoline derivatives is the inhibition of DNA gyrase. This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the bacteria from multiplying.

Quantitative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of some this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4a | E. coli | 4 | [5] |

| S. aureus | 4 | [5] | |

| B. subtilis | 4 | [5] | |

| S. typhimurium | 8 | [5] | |

| C. albicans | 2 | [5] | |

| M. phaseolina | 8 | [5] | |

| 5a | Various bacteria & fungi | 1 - 16 | [5] |

| 5b | A. niger | 15.63 (µM) | [6] |

| C. albicans | 125 (µM) | [6] | |

| Hydrazone Derivatives | Various bacteria & fungi | 32 - 512 | [7][8] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

96-well U-bottom plates

-

This compound derivative stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)

-

Positive control (a known antibiotic)

-

Negative control (broth only)

-

Growth control (broth with bacterial inoculum)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions, the growth control well, and the positive control well. The final volume in these wells will be 100 µL. Add 100 µL of sterile broth to the negative control well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis Protocol

The following is a general protocol for the synthesis of this compound, a key intermediate for the preparation of various derivatives.

Synthesis of this compound

This synthesis typically involves a two-step process starting from 2-amino-N-phenylbenzamide.

Caption: General Synthesis Workflow.

Step 1: Synthesis of 2-phenyl-3,4-dihydroquinazolin-4-one

-

A mixture of 2-amino-N-phenylbenzamide and an excess of triethyl orthoformate is heated at reflux for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol), and dried to yield 2-phenyl-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of 4-Chloro-2-phenylquinazoline

-

2-phenyl-3,4-dihydroquinazolin-4-one is refluxed in an excess of phosphorus oxychloride (POCl3) for a few hours.

-

After the reaction is complete, the excess POCl3 is removed under reduced pressure.

-

The residue is carefully poured into crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

-

The precipitated solid is filtered, washed with water, and dried to give 4-chloro-2-phenylquinazoline.

Step 3: Synthesis of this compound

-

4-Chloro-2-phenylquinazoline is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the precipitated product is filtered, washed with a cold solvent, and dried to afford this compound.

Note: The synthesized compounds should be characterized by appropriate analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm their structure and purity.

These application notes and protocols are intended to serve as a guide for researchers in the field of medicinal chemistry. The versatility of the this compound scaffold offers a promising platform for the design and development of new therapeutic agents. Further derivatization and biological evaluation are encouraged to explore the full potential of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 3. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

Application Notes and Protocols for the Synthesis of PI3 Kinase Inhibitors from 4-hydrazinyl-2-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential Phosphoinositide 3-kinase (PI3K) inhibitors, utilizing 4-hydrazinyl-2-phenylquinazoline as a key starting material. The protocols outlined below are intended to be a foundational resource, offering detailed methodologies for synthesis, in vitro kinase assays, and cell-based proliferation assays.

Introduction to PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that target the various isoforms of PI3K (α, β, γ, δ) is a major focus in oncology drug discovery. Quinazoline-based compounds have emerged as a promising class of PI3K inhibitors, with several demonstrating potent and selective activity.

This document focuses on a proposed synthetic route starting from this compound to generate novel 2-phenyl-4-(1H-pyrazol-1-yl)quinazoline derivatives, a scaffold with potential for PI3K inhibition.

Proposed Synthetic Pathway

The hydrazine moiety of this compound serves as a versatile handle for the construction of various heterocyclic systems. A common and effective strategy is the condensation with 1,3-dicarbonyl compounds to form a pyrazole ring. This approach is proposed for the synthesis of a library of potential PI3K inhibitors.

Caption: Proposed workflow for the synthesis of PI3K inhibitors.

Data Presentation: PI3K Inhibitory Activity of Quinazoline Derivatives

The following table summarizes the reported in vitro inhibitory activities (IC50) of various quinazoline-based compounds against different PI3K isoforms. This data provides a benchmark for evaluating newly synthesized compounds.

| Compound ID | Scaffold | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference Compound |

| Cmpd-1 | 4-morpholino-2-phenylquinazoline derivative | 2.0 | - | - | - | 15e[1] |

| Cmpd-2 | 4-aminoquinazoline derivative | 13.6 | - | - | - | 6b |

| Cmpd-3 | 3-substituted quinazolin-4(3H)-one | Potent | - | - | - | (S)-C5 |

| Cmpd-4 | Quinazoline-2-indolinone derivative | 9.11 | 94.8 | 154.8 | 341.9 | 8 |

| Cmpd-5 | 4-Aryl quinazoline | >10000 | >10000 | >10000 | 110 | 2a |

Experimental Protocols

Protocol 1: Synthesis of 2-phenyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinazoline

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add acetylacetone (1.1 mmol).

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinazoline.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro PI3K Kinase Assay (Luminescent Kinase Assay)

This protocol is a general guideline and can be adapted based on commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP

-

Kinase reaction buffer

-

Synthesized test compounds

-

ADP-Glo™ Kinase Assay reagents

-

White, opaque 96-well plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase reaction buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the PI3K enzyme and the PIP2 substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line with a known active PI3K pathway (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Synthesized test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Logic

The following diagrams illustrate the PI3K signaling pathway and the logical flow of the experimental evaluation of the synthesized inhibitors.

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention.

Caption: Logical workflow for the evaluation of synthesized PI3K inhibitors.

References

Application Notes and Protocols for the Preparation of 2-Phenylquinazoline Derivatives as EGFR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase (RTK) family and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[4][5][6] This has made EGFR an attractive target for the development of targeted cancer therapies.[6][7]

Quinazoline-based molecules have emerged as a privileged scaffold for the design of potent EGFR inhibitors.[6][7] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core.[6][7] This class of compounds typically acts as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that lead to tumor growth.[8] This document provides detailed protocols for the synthesis and biological evaluation of 2-phenylquinazoline derivatives as EGFR inhibitors, along with data presentation and visualization of key pathways and workflows.

EGFR Signaling Pathway

The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][8] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that ultimately regulate cellular processes.[1][8] The primary signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cell proliferation and survival.[4][9]

Caption: EGFR Signaling Pathway and Inhibition by 2-Phenylquinazoline Derivatives.

Experimental Protocols

General Synthesis of 2-Phenylquinazoline Derivatives

The synthesis of 2-phenylquinazoline derivatives can be achieved through various methods. A common approach involves the cyclization of 2-aminobenzonitriles with benzaldehydes or the reaction of 2-aminobenzamides with benzoyl chlorides, followed by further modifications. Below is a representative protocol for the synthesis of a 2-phenylquinazolin-4(3H)-one derivative.

Caption: General Synthetic Workflow for 2-Phenylquinazoline Derivatives.[10]

Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one [10]

-

Combine 2-amino-4-nitrobenzoic acid (40.0 mmol) and formamide (60 mL) in a round-bottom flask.

-

Heat the mixture to 150°C and stir for 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Filter the reaction mixture to collect the precipitate.

-

Wash the solid product with isopropanol and dry to yield 6-nitroquinazolin-4(3H)-one.

Protocol 2: Synthesis of 4-Chloro-6-nitroquinazoline [10]

-

Suspend 6-nitroquinazolin-4(3H)-one in thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 4-chloro-6-nitroquinazoline can be used in the next step without further purification.